4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid
Description
4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative characterized by a benzyloxy group at position 4 and a carboxylic acid moiety at position 2 of the indole core. Its molecular formula is C₁₆H₁₂FNO₃, with a molecular weight of 285.27 g/mol. This compound is of interest in medicinal chemistry for its structural resemblance to bioactive indole derivatives, such as kinase inhibitors and anti-inflammatory agents .
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
6-fluoro-4-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H12FNO3/c17-11-6-13-12(8-14(18-13)16(19)20)15(7-11)21-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) |
InChI Key |
QJIMQPIVDABMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=C(N3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyloxy Group Addition: The benzyloxy group can be added through nucleophilic substitution reactions using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Benzyl bromide (C6H5CH2Br), potassium carbonate (K2CO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex indole derivatives. Its structural features allow for various modifications that can lead to new compounds with tailored properties.
Biology
In biological research, 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid has shown potential in:
- Enzyme Inhibition : It can inhibit specific enzymes due to its structural similarity to natural substrates, impacting pathways relevant to diseases such as Alzheimer's.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways associated with cellular responses.
Research indicates that this compound exhibits various biological activities:
Antineurodegenerative Effects
Studies have demonstrated that indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative disorders. The compound's modifications enhance its selectivity for these enzymes, indicating potential therapeutic applications in Alzheimer's disease treatment.
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial properties of this compound. In vitro tests showed effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecium, with significant inhibition zones observed. The minimum biofilm inhibitory concentration (MBIC) values were recorded at 62.5 µg/mL for E. faecium, suggesting considerable antibiofilm activity.
Case Studies and Research Findings
- Neuroprotective Studies : Research highlighted the compound's ability to inhibit AChE with an IC50 value indicating significant efficacy compared to standard inhibitors.
- Antimicrobial Efficacy : Studies demonstrated substantial antibacterial activity against strains like E. faecium, suggesting potential applications in treating infections.
- Molecular Docking Studies : Computational analyses provided insights into how the compound interacts at the molecular level with target proteins involved in neurodegenerative diseases, revealing strong binding affinities due to structural compatibility.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Indole Derivatives
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Melts at 249–250°C, attributed to strong intermolecular interactions in the crystalline state .
Spectroscopic Data
¹H-NMR Shifts :
- 6-Methoxy-1H-indole-2-carboxylic acid : Aromatic protons at δ 7.08 (brs), methoxy signal at δ 3.76 (s) .
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Indole NH at δ 12.33 (br s), aromatic protons at δ 7.0–8.0 ppm .
- This compound : Expected downfield shifts for H-3 and H-5 due to electron-withdrawing fluorine and benzyloxy groups.
¹³C-NMR and IR :
- Carboxylic acid derivatives (e.g., 6-methoxy-1H-indole-2-carboxylic acid) show carbonyl peaks at ~170 ppm (¹³C-NMR) and ~1666 cm⁻¹ (C=O stretch in IR) .
Biological Activity
4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzyloxy group and a fluorine atom, which are critical for its biological activity. The indole core structure is known for its ability to interact with various biological targets, enhancing the compound's efficacy in different applications.
Antimicrobial Activity
Research indicates that derivatives of indole, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar indole compounds against various microbial strains, suggesting that modifications to the indole structure can enhance activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| This compound | Escherichia coli | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One study demonstrated that indole derivatives could inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics. Specifically, compounds with structural similarities to this indole derivative showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Table 2: Anticancer Efficacy of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 5.0 |
| This compound | HCT116 (colon cancer) | 7.5 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes or receptors, leading to inhibition of key cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to inflammation and cancer progression.
- Receptor Modulation : The benzyloxy and fluorine substituents enhance binding affinity to receptors, potentially modulating signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have documented the promising effects of indole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related indole derivative demonstrated significant tumor reduction in patients with advanced breast cancer after treatment over six months.
- Case Study 2 : In vitro studies showed that compounds similar to this compound could effectively inhibit HIV integrase activity, suggesting potential applications in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
